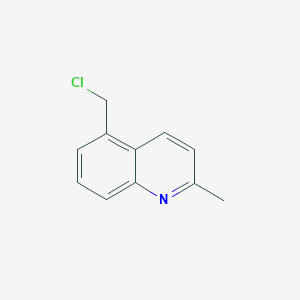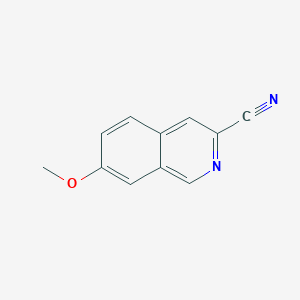
7-Methoxyisoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the 7th position and a carbonitrile group at the 3rd position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-3-carbonitrile typically involves the reaction of 7-methoxyisoquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the compound can be synthesized on a larger scale using the same synthetic routes with appropriate scaling of reagents and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
7-Methoxyisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxyisoquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
7-Methoxyisoquinoline: A closely related compound with similar structural features but without the carbonitrile group.
2-Chloro-7-methoxyquinoline-3-carbonitrile: Another similar compound with a chlorine atom at the 2nd position.
Uniqueness: 7-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
7-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-4-10(6-12)13-7-9(8)5-11/h2-5,7H,1H3 |
Clé InChI |
COWIBOFFBLHVSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=C(C=C2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



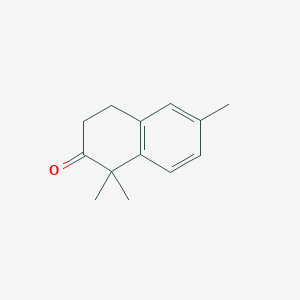
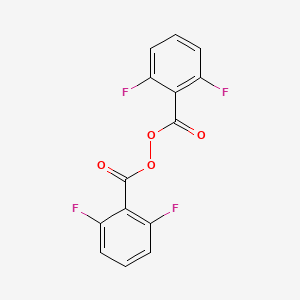
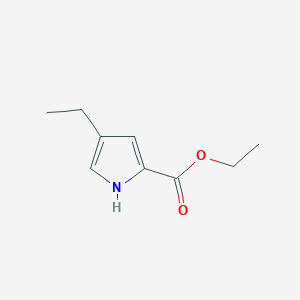
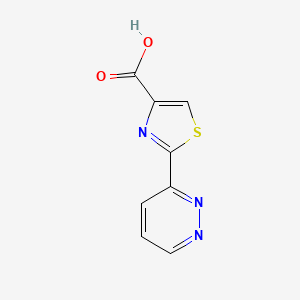
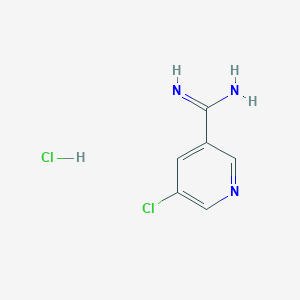
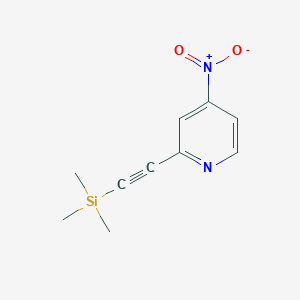
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
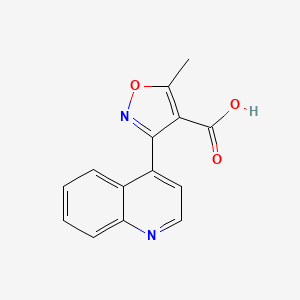
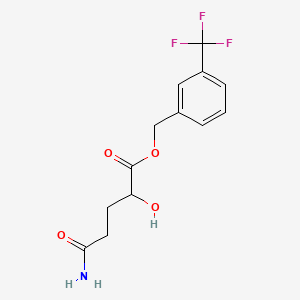
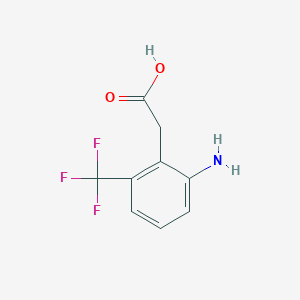
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

